

Comparative Efficacy of CHMFL-FLT3-122 in Quizartinib-Resistant Acute Myeloid Leukemia Models

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Compound of Interest

Compound Name: *Chmfl-flt3-122*

Cat. No.: *B606659*

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A Guide for Researchers and Drug Development Professionals

In the landscape of targeted therapies for Acute Myeloid Leukemia (AML), the emergence of resistance to potent FLT3 inhibitors like quizartinib presents a significant clinical challenge. This guide provides a comparative overview of the pre-clinical efficacy of **CHMFL-FLT3-122**, a novel FLT3 inhibitor, with a focus on its potential to overcome quizartinib resistance. While direct comparative studies of **CHMFL-FLT3-122** in quizartinib-resistant models are not yet extensively published, this document synthesizes available data on **CHMFL-FLT3-122**'s performance in quizartinib-sensitive models and contextualizes its potential by examining the efficacy of other next-generation FLT3 inhibitors against known quizartinib resistance mutations.

Efficacy of CHMFL-FLT3-122 in FLT3-ITD Positive AML

CHMFL-FLT3-122 has demonstrated significant potency and selectivity as an inhibitor of FLT3 kinase in preclinical studies. Its efficacy in FLT3-ITD positive AML cell lines, which are initially sensitive to quizartinib, suggests a strong foundational activity.

Cell Line	Target	CHMFL-FLT3-122 GI50 (nM)	Reference
MV4-11	FLT3-ITD	22	[1] [2]
MOLM-13	FLT3-ITD	21	[1] [2]
MOLM-14	FLT3-ITD	42	[1] [2]

Table 1: In Vitro Efficacy of **CHMFL-FLT3-122** in FLT3-ITD Positive AML Cell Lines. GI50 values represent the concentration of the compound that inhibits cell growth by 50%.

Mechanisms of Quizartinib Resistance

Resistance to quizartinib, a potent type II FLT3 inhibitor, is a well-documented phenomenon that limits its long-term clinical benefit. The primary mechanisms of acquired resistance involve on-target secondary mutations within the FLT3 kinase domain, most notably at the activation loop (e.g., D835Y) and the gatekeeper residue (F691L).[\[3\]](#)[\[4\]](#) These mutations prevent the binding of type II inhibitors like quizartinib, leading to reactivation of downstream signaling pathways and subsequent leukemic relapse.[\[3\]](#)[\[4\]](#)

Performance of Next-Generation FLT3 Inhibitors in Quizartinib-Resistant Models

To infer the potential efficacy of **CHMFL-FLT3-122** against quizartinib resistance, it is informative to examine the performance of other next-generation FLT3 inhibitors that have been tested against common resistance mutations.

Compound	FLT3-ITD IC50 (nM)	FLT3-ITD + D835Y IC50 (nM)	FLT3-ITD + F691L IC50 (nM)	Reference
Quizartinib	<1	>1000	>1000	[3] [4]
Gilteritinib	0.29	0.74	7.3	[5]
Crenolanib	3.6	15.8	134	[5]

Table 2: Comparative In Vitro Efficacy of FLT3 Inhibitors Against Quizartinib-Resistant Mutations. IC50 values represent the concentration of the compound required to inhibit the kinase activity by 50%.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of drug efficacy. Below are standard protocols for key experiments in the preclinical evaluation of FLT3 inhibitors.

Cell Viability Assay (MTS Assay)

- **Cell Seeding:** Seed AML cells (e.g., MV4-11, MOLM-13, or engineered resistant lines) in 96-well plates at a density of 1×10^4 cells/well in RPMI-1640 medium supplemented with 10% fetal bovine serum.
- **Compound Treatment:** Add serial dilutions of the test compound (e.g., **CHMFL-FLT3-122**, quizartinib) to the wells. Include a vehicle control (e.g., DMSO).
- **Incubation:** Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
- **MTS Reagent Addition:** Add MTS reagent to each well according to the manufacturer's instructions.
- **Incubation and Measurement:** Incubate for 1-4 hours at 37°C and then measure the absorbance at 490 nm using a microplate reader.
- **Data Analysis:** Calculate the half-maximal growth inhibitory concentration (GI₅₀) by fitting the dose-response data to a sigmoidal curve using appropriate software.

Western Blot Analysis for FLT3 Signaling

- **Cell Treatment and Lysis:** Treat AML cells with the test compound at various concentrations for a specified time (e.g., 2-4 hours). Wash the cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

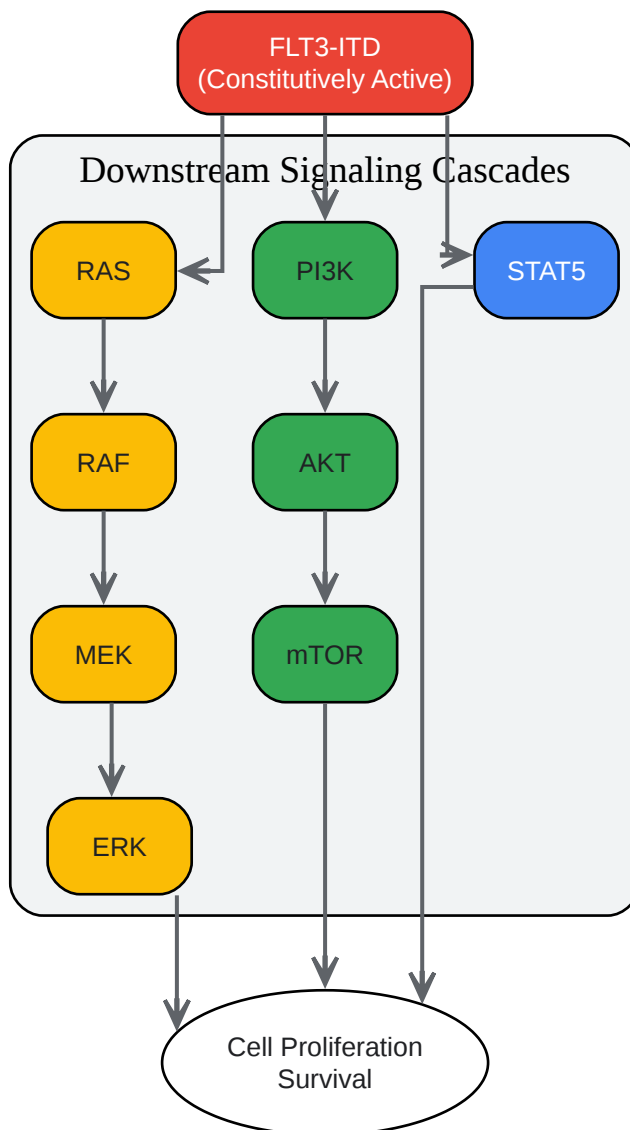
- **Protein Quantification:** Determine the protein concentration of the lysates using a BCA protein assay.
- **SDS-PAGE and Transfer:** Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
- **Blocking and Antibody Incubation:** Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against p-FLT3 (Tyr591), FLT3, p-STAT5 (Tyr694), STAT5, p-ERK1/2 (Thr202/Tyr204), ERK1/2, and a loading control (e.g., β -actin or GAPDH) overnight at 4°C.
- **Secondary Antibody Incubation and Detection:** Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Murine Xenograft Model of AML

- **Cell Implantation:** Subcutaneously or intravenously inject immunodeficient mice (e.g., NOD/SCID or NSG) with $5-10 \times 10^6$ FLT3-ITD positive AML cells (e.g., MV4-11).
- **Tumor Growth and Randomization:** Monitor tumor growth (for subcutaneous models) or engraftment (for intravenous models) by caliper measurement or bioluminescence imaging, respectively. Once tumors are established or engraftment is confirmed, randomize the mice into treatment and control groups.
- **Drug Administration:** Administer the test compound (e.g., **CHMFL-FLT3-122**) and vehicle control orally or via intraperitoneal injection at a predetermined dose and schedule.
- **Monitoring:** Monitor tumor volume, body weight, and overall health of the mice regularly.
- **Pharmacodynamic and Efficacy Assessment:** At the end of the study, or at specified time points, collect tumor and/or bone marrow samples for pharmacodynamic analysis (e.g., Western blotting for target engagement) and assess overall survival or tumor growth inhibition as measures of efficacy.

Visualizations

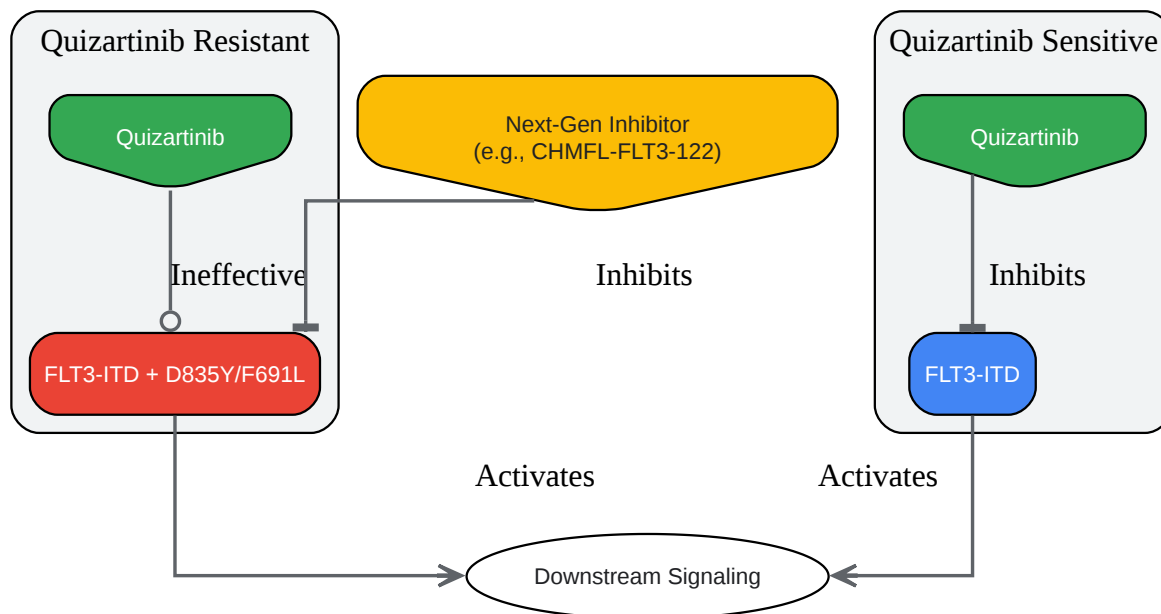
FLT3-ITD Signaling Pathway in AML



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Caption: Constitutively active FLT3-ITD drives AML cell proliferation and survival.

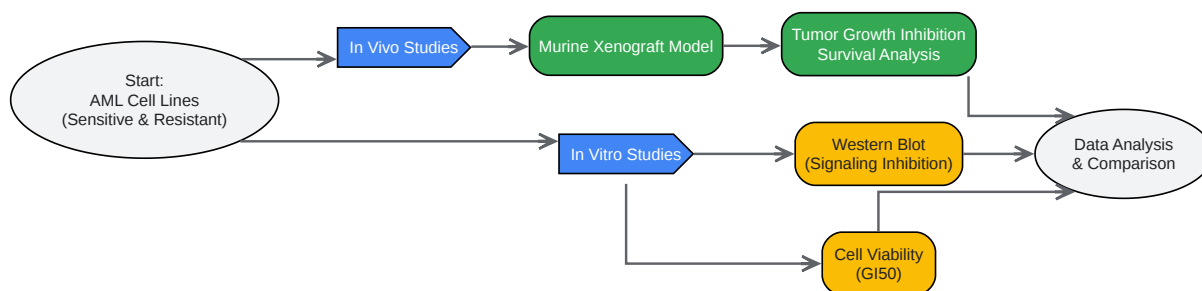
Mechanism of Quizartinib Resistance and Action of Next-Generation Inhibitors



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Caption: Resistance mutations in FLT3-ITD render quizartinib ineffective.

General Experimental Workflow for Efficacy Testing



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Caption: Workflow for preclinical evaluation of FLT3 inhibitor efficacy.

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